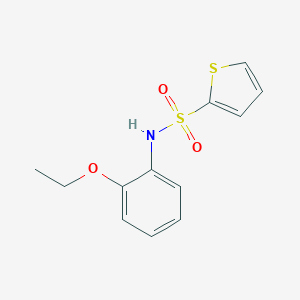

N-(2-ethoxyphenyl)thiophene-2-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C12H13NO3S2 |

|---|---|

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

N-(2-ethoxyphenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO3S2/c1-2-16-11-7-4-3-6-10(11)13-18(14,15)12-8-5-9-17-12/h3-9,13H,2H2,1H3 |

InChI-Schlüssel |

VNPXNIOPCPINON-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

Kanonische SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-(2-ethoxyphenyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the synthesis, biological evaluations, and mechanisms of action associated with this compound, along with relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides in the presence of a base. The general reaction can be summarized as follows:

- Reagents : Thiophene-2-sulfonyl chloride and 2-ethoxyaniline.

- Conditions : The reaction is usually carried out in a solvent like dichloromethane or acetonitrile under reflux conditions.

- Product Isolation : The product is purified by recrystallization or chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that thiophene derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a comparative study showed that thiophene sulfonamides possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Antiviral Activity

Research has explored the antiviral potential of thiophene derivatives, particularly in the context of HIV-1 inhibition. Compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, a related sulfonamide derivative demonstrated EC50 values in the low nanomolar range against wild-type HIV-1 strains, indicating its potential as an antiviral agent .

Enzyme Inhibition

Thiophene-based compounds have been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs). This compound may exhibit similar inhibitory activity. A study reported that certain thiophene sulfonamides effectively inhibited human carbonic anhydrase isoforms II, IX, and XII with Ki values in the subnanomolar range . This suggests that this compound could be investigated for its potential therapeutic applications in conditions where CA inhibition is beneficial.

Case Study 1: Antimicrobial Evaluation

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 20 µg/mL against S. aureus and 30 µg/mL against E. coli, highlighting its potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 30 |

Case Study 2: Antiviral Activity Against HIV

A series of thiophene sulfonamides were evaluated for their antiviral activity against HIV-1. The results indicated that several derivatives exhibited significant inhibition at concentrations below 100 nM, suggesting a promising avenue for further development.

| Compound | EC50 (nM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| Thiophene Derivative A | 15 | 200 | 13 |

| Thiophene Derivative B | 30 | 250 | 8 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The thiophene ring system is recognized for its diverse biological activities, including anticancer properties. Compounds with thiophene structures have been shown to target various pathways in cancer cells. For instance, some studies indicate that thiophene derivatives can inhibit key enzymes involved in tumor growth and proliferation. The ability of N-(2-ethoxyphenyl)thiophene-2-sulfonamide to interact with these targets could position it as a candidate for further anticancer drug development .

Anti-inflammatory Properties

Thiophene-based compounds have also been explored for their anti-inflammatory effects. The compound's sulfonamide group may enhance its interaction with inflammatory mediators, potentially leading to reduced inflammation in various conditions. Research indicates that similar thiophene derivatives have been effective against inflammatory diseases by inhibiting cyclooxygenase enzymes and other inflammatory pathways .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound may exhibit similar properties, making it a candidate for treating bacterial infections. Recent studies have highlighted the effectiveness of sulfonamide derivatives against a range of bacterial strains, suggesting that this compound could be beneficial in developing new antibiotics .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : These reactions typically involve the coupling of thiophene derivatives with sulfonamide groups under specific conditions to yield the desired product.

- Functionalization Techniques : Utilizing electrophilic aromatic substitution allows for the introduction of the ethoxy group onto the phenyl ring, enhancing the compound's solubility and biological activity .

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

- The thiophene ring provides electron-rich characteristics that enhance interactions with biological targets.

- The sulfonamide moiety is crucial for its pharmacological effects, particularly in antibacterial and anti-inflammatory activities.

Case Study: Anticancer Evaluation

A study evaluating a series of thiophene derivatives, including this compound, demonstrated significant antiproliferative effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Case Study: Anti-inflammatory Response

Another research project investigated the anti-inflammatory effects of thiophene sulfonamides in animal models of arthritis. The results indicated that treatment with these compounds led to a marked reduction in inflammatory markers and joint swelling, supporting their potential use in treating inflammatory diseases .

Summary of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth and proliferation | Significant antiproliferative effects observed |

| Anti-inflammatory | Reduces inflammation through enzyme inhibition | Marked reduction in inflammatory markers |

| Antibacterial Activity | Inhibits bacterial folic acid synthesis | Effective against multiple bacterial strains |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Amino vs. Ethoxy Groups

- N-(2-Aminophenyl)thiophene-2-sulfonamide (CAS 182499-85-0) replaces the ethoxy group with an amino (-NH₂) group. Such derivatives are often intermediates in drug synthesis .

- This alters electronic properties and molecular conformation, with dihedral angles between the phenyl and thiophene rings ranging from 8.5° to 13.5°, similar to ethoxy-substituted analogs .

Hydroxy and Methyl Groups

Heterocyclic Core Modifications

Thiazole and Imidazole Derivatives

- (E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) : Replaces the thiophene with a thiazole ring. This compound, synthesized via Suzuki coupling and General Procedure-II, showed a 58% yield . Its methylsulfonyl allyl chain may enhance covalent binding to enzyme targets, as seen in Chikungunya virus inhibitors .

- N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (96): Incorporates a benzo[d]thiazole moiety, increasing aromaticity and steric bulk.

Pyrazole and Oxazole Derivatives

- (E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b) : Features a pyrazole core with a chloro substituent. Synthesized in 91% yield via N-chlorosuccinimide (NCS) reaction, this compound highlights the role of halogen atoms in tuning bioactivity and metabolic stability .

Complex Sulfonamide Derivatives

- N-{[2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide (CAS 1251657-73-4): Combines oxazole and methoxyphenyl groups, creating a high molecular weight (498.6 g/mol) compound. Such complexity may improve target specificity but complicate synthesis .

- 5-Ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide (CAS 2320607-17-6): Includes a thian ring and hydroxyethoxy chain, enhancing solubility through hydrogen bonding .

Tabulated Comparison of Key Compounds

Vorbereitungsmethoden

Sodium Hydride-Mediated Coupling in Tetrahydrofuran

Procedure :

-

Deprotonation : A suspension of NaH (60% dispersion in mineral oil, 2.2 equiv) in anhydrous THF is cooled to 0–5°C. 2-Ethoxyaniline (1.0 equiv) in THF is added dropwise, followed by stirring for 15 minutes.

-

Sulfonylation : Thiophene-2-sulfonyl chloride (1.1 equiv) in THF is introduced dropwise. The mixture is stirred for 1 hour, allowing gradual warming to ambient temperature.

-

Workup : THF is evaporated under reduced pressure. The residue is dissolved in water, adjusted to pH 10–11 with NaOH, and extracted with ethyl acetate to remove neutrals. Acidification to pH 2–3 with HCl precipitates the product, which is extracted with methylene chloride and recrystallized from hexanes/ethyl acetate.

Data Table 1 : Optimization of NaH-Mediated Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | NaH | 82 | 97 |

| Solvent | THF | 82 | 97 |

| Temperature | 0°C → RT | 82 | 97 |

| Alternative Base | NaOH (aqueous) | 68 | 89 |

Key Insight : NaH outperforms aqueous NaOH due to its superior deprotonation efficiency in anhydrous conditions.

Schotten-Baumann Conditions for Aqueous-Organic Biphasic Synthesis

Procedure :

-

Reaction Setup : 2-Ethoxyaniline (1.0 equiv) is dissolved in dichloromethane (DCM). Aqueous NaOH (2.5 equiv) is added, followed by dropwise addition of thiophene-2-sulfonyl chloride (1.05 equiv) at 0°C.

-

Stirring : The biphasic mixture is vigorously stirred for 2 hours.

-

Isolation : The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (hexanes/ethyl acetate).

Data Table 2 : Schotten-Baumann Method Performance

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM/H₂O | 75 | 93 |

| Base | NaOH | 75 | 93 |

| Temperature | 0°C → RT | 75 | 93 |

Advantage : This method avoids moisture-sensitive reagents, making it suitable for large-scale production.

Purification and Characterization

Recrystallization vs. Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 5.1 Hz, 1H, thiophene), 7.45–7.30 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).

-

IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Q & A

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiophene-2-sulfonyl chloride with 2-ethoxyaniline derivatives under basic conditions. Optimization can be achieved via microwave-assisted protocols (e.g., 60°C, THF solvent, Pd catalysts, and triethylamine as a base) to reduce reaction time and improve selectivity . Controlled pH (8–9) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.

- X-ray crystallography for precise 3D molecular geometry (e.g., bond angles, sulfonamide linkage conformation) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 333.4 g/mol for related analogs) .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : The compound’s thiophene-sulfonamide core enables interactions with enzymes like BRD4 bromodomains , validated via X-ray co-crystallography studies (PDB: 6P05, resolution: 1.53 Å). Computational docking (e.g., AutoDock Vina) and enzymatic assays (IC₅₀ measurements) are used to assess binding affinity and inhibition kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during this compound synthesis?

- Methodological Answer : Competing pathways (e.g., over-oxidation of thiophene or ethoxy group cleavage) are minimized by:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings or CuI for alkyne additions .

- Solvent polarity control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- Real-time monitoring : TLC or HPLC tracking identifies byproducts early .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS).

- Kinetic assays (e.g., fluorescence polarization) measure inhibition constants (Kᵢ).

- Mutagenesis studies on target enzymes (e.g., BRD4) identify critical binding residues, validated via structural overlays with co-crystallized complexes .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions. Resolve by:

- Standardizing protocols : Consistent cell lines (e.g., U87MG glioma cells), buffer pH, and incubation times.

- Orthogonal validation : Cross-check enzyme inhibition with cell viability assays (MTT/WST-1) .

- Computational modeling : Compare molecular dynamics simulations with experimental data to identify confounding factors (e.g., solvent accessibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.